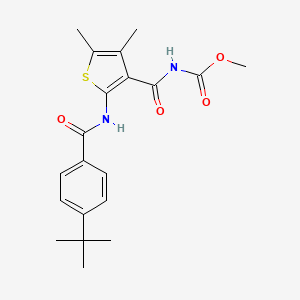

Methyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a carbamate derivative, which are organic compounds derived from carbamic acid. Carbamates are widely used in various applications, including as pesticides, fungicides, biocides, pharmaceuticals, and in organic synthesis .

Molecular Structure Analysis

The compound contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom. Thiophenes are important in various fields of chemistry, including pharmaceuticals, dyes, and organic electronics .Chemical Reactions Analysis

Carbamates undergo hydrolysis to yield the corresponding amine and a molecule of carbon dioxide . The rate of this reaction can be influenced by the structure of the carbamate, particularly the substituents on the nitrogen atom.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, carbamates are typically solid at room temperature, but their melting points can vary widely .Scientific Research Applications

Genotoxicity Assessment

Studies have investigated the genotoxic effects of related compounds, such as Methyl-tert-butyl ether (MTBE) and benzene derivatives, on human lymphocytes using comet assays. These studies aim to understand the DNA-damaging potential of various chemicals, contributing to the broader field of toxicology and environmental health (Chen et al., 2008).

Radiochemistry and PET Imaging

Research has focused on direct fixation of carbon-11 labeled carbon dioxide by amines to form [(11)C-carbonyl]-methylcarbamates. This method facilitates the synthesis of radiotracers for positron emission tomography (PET) imaging, a critical tool in medical diagnostics and research (Wilson et al., 2010).

Polymer Science

The synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol have been explored. These materials exhibit significant thermal stability and solubility in various solvents, making them suitable for high-performance applications (Hsiao et al., 2000).

Organic Synthesis

The α-amination of methyllithium through catalyzed lithiation of N-(chloromethyl) carbamate demonstrates the versatility of carbamates in synthetic chemistry, enabling the functionalization and diversification of molecular structures (Ortiz et al., 1999).

Mechanism of Action

Target of Action

The primary target of Methyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is the cyclooxygenase-2 (COX-2) enzyme . This enzyme is responsible for the production of prostanoids during inflammation .

Mode of Action

The compound interacts with its target, the COX-2 enzyme, by inhibiting the production of prostanoids . This inhibition is likely to result in anti-inflammatory, analgesic, and antipyretic effects .

Biochemical Pathways

The compound affects the prostanoid biosynthesis pathway . By inhibiting COX-2, it reduces the production of prostanoids, which are key mediators of inflammation . The downstream effects of this inhibition include a reduction in inflammation and associated symptoms such as pain and fever .

Result of Action

The result of the compound’s action is a reduction in inflammation. In in vivo studies, compounds with a similar structure have shown promising anti-inflammatory activity, with a percentage of inhibition values ranging from 54.239 to 39.021% . This suggests that this compound could have a similar effect.

Safety and Hazards

Properties

IUPAC Name |

methyl N-[2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylthiophene-3-carbonyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-11-12(2)27-18(15(11)17(24)22-19(25)26-6)21-16(23)13-7-9-14(10-8-13)20(3,4)5/h7-10H,1-6H3,(H,21,23)(H,22,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTWBMHUBNZEHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-((Z)-6-bromo-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2401051.png)

![N-(4-chlorophenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2401054.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2401055.png)

![6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2401056.png)

![N-isopropyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2401062.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2401069.png)

![4-fluoro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2401071.png)